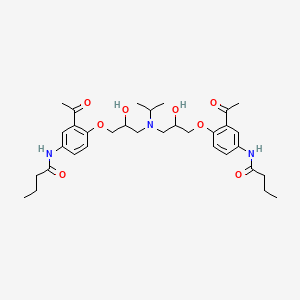
Acebutolol dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acebutolol is a selective β1-adrenergic receptor antagonist with moderate membrane-stabilizing activity and intrinsic sympathomimetic activity . It is used for treating patients with hypertension and ventricular arrhythmias . The Acebutolol dimer is a molecular structure formed by two Acebutolol molecules .
Chemical Reactions Analysis
Acebutolol undergoes various chemical reactions. For instance, it is oxidized by the cytochrome P450 (CYP450) obtained by rat liver microsomes . It also undergoes oxidation by Copper (III) Periodate Complex in Aqueous Alkaline Medium .
Applications De Recherche Scientifique
Acebutolol has been used in trials related to congestive cardiomyopathy. A study by Ikram and Fitzpatrick (1981) found that Acebutolol significantly reduced maximum exercise tolerance and affected ventricular function in patients with congestive cardiomyopathy, suggesting caution in its routine administration for this condition (Ikram & Fitzpatrick, 1981).
Over 10 years of clinical use, Acebutolol has been established as a safe and well-tolerated beta-blocking agent, effectively treating hypertension and cardiac arrhythmias. Its unique pharmacologic and pharmacokinetic profile offers several therapeutic advantages, such as a low incidence of bronchospasm in patients with impaired lung function (De Bono et al., 1985).
The beta-blocking properties of Acebutolol can prolong the QRS and QTc intervals, potentially leading to ventricular tachydysrhythmia. A study highlighted the toxicological findings in a fatal case of Acebutolol self-poisoning, demonstrating the drug’s potent effects and risks in overdose situations (Le Daré et al., 2019).
Acebutolol has been shown to have a positive impact in treating mild to moderate essential hypertension and certain arrhythmias. It is comparable to other beta‐blocking agents in efficacy but causes fewer side effects (Singh et al., 1982).
The study of the aqueous chlorination of Acebutolol revealed insights into the degradation and transformation by-products of the drug in aquatic environments, which is essential for understanding its environmental impact (Khalit & Tay, 2016).
Research into the interaction of Acebutolol with fibrinogen has provided insights into the folding and stability of different domains of the fibrinogen molecule, relevant for understanding its pharmacodynamics (Hassan et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
N-[3-acetyl-4-[3-[[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N3O8/c1-7-9-32(41)34-24-11-13-30(28(15-24)22(5)37)43-19-26(39)17-36(21(3)4)18-27(40)20-44-31-14-12-25(16-29(31)23(6)38)35-33(42)10-8-2/h11-16,21,26-27,39-40H,7-10,17-20H2,1-6H3,(H,34,41)(H,35,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHSCFYOKLHUJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(CC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(C)C)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acebutolol dimer | |
CAS RN |
1330165-98-4 |
Source


|
| Record name | Acebutolol dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330165984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACEBUTOLOL DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3L20J6K42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)

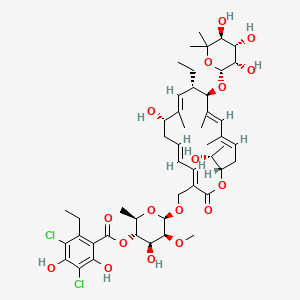
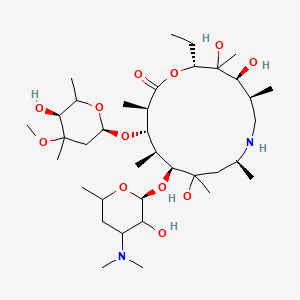
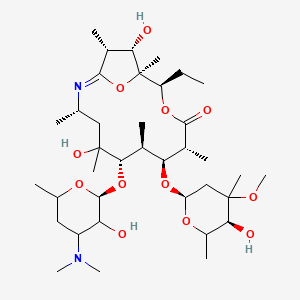
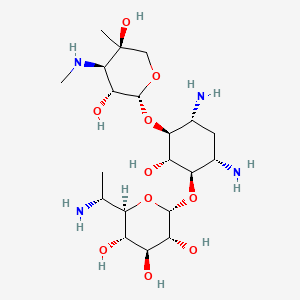
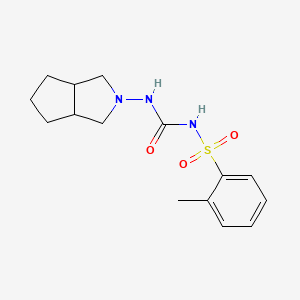
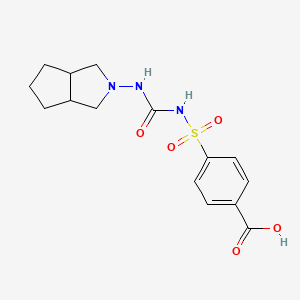
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

